N-benzyl-2-ethoxy-1-naphthamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H19NO2 |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
N-benzyl-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C20H19NO2/c1-2-23-18-13-12-16-10-6-7-11-17(16)19(18)20(22)21-14-15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,21,22) |
InChI Key |
RTMKRGVFWWPMFM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Benzyl 2 Ethoxy 1 Naphthamide
Retrosynthetic Analysis of the N-Benzyl-2-ethoxy-1-naphthamide Scaffold
A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection is at the amide bond, a common and reliable bond-forming strategy in organic synthesis. This disconnection yields two key synthons: a 2-ethoxy-1-naphthoyl cation equivalent and a benzylamine (B48309) anion equivalent. These synthons correspond to the practical starting materials, 2-ethoxy-1-naphthoic acid and benzylamine, respectively.
Further disconnection of the 2-ethoxy-1-naphthoic acid intermediate points towards 2-hydroxy-1-naphthoic acid or a related derivative, which can be etherified to introduce the ethoxy group. The 1-naphthoic acid core itself can be derived from naphthalene (B1677914) through various carboxylation strategies. This stepwise deconstruction of the target molecule into simpler, commercially available, or readily synthesizable precursors forms the basis of the synthetic strategy.
Synthesis of the 2-Ethoxy-1-Naphthoic Acid Precursor
The construction of the 1-naphthoic acid core can be achieved through several established methods. One common approach is the Grignard reaction of 1-bromonaphthalene (B1665260) with magnesium, followed by quenching with carbon dioxide to yield 1-naphthoic acid. Alternatively, the oxidation of 1-naphthaldehyde (B104281) or 1-naphthylmethanol can also afford the desired carboxylic acid. The choice of method often depends on the availability of the starting naphthalene derivative and the desired scale of the reaction.
With the 1-naphthoic acid core in hand, the next crucial step is the introduction of the ethoxy group at the C-2 position. One documented method involves the use of 2-ethoxynaphthalene (B165321) as a starting material. google.com This can be brominated at the 1-position to form 1-bromo-2-ethoxynaphthalene. google.com Subsequent conversion to a Grignard reagent and reaction with carbon dioxide yields 2-ethoxy-1-naphthoic acid. google.com This method boasts a high reaction yield of over 80% and produces a product with high purity. google.com
Another synthetic route starts from 2-hydroxy-1-naphthaldehyde. google.com This compound can be dissolved in absolute ethanol (B145695) and undergo a reflux reaction in the presence of a catalyst like sodium bisulfate monohydrate to produce 2-ethoxy-1-naphthaldehyde (B42516). google.com The resulting aldehyde is then oxidized using hydrogen peroxide under alkaline conditions to give the final product, 2-ethoxy-1-naphthoic acid, as a white crystalline solid. google.com This process is noted for being simple, having few byproducts, and being suitable for industrial production. google.com
A summary of a synthetic approach to 2-ethoxy-1-naphthoic acid is presented in the table below:
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 2-Ethoxynaphthalene | 1,3-Dibromo-5,5-dimethylhydantoin, Hydrochloric acid, Acetone | 1-Bromo-2-ethoxynaphthalene | - | google.com |
| 2 | 1-Bromo-2-ethoxynaphthalene | Magnesium, Organic solvent (e.g., THF), Carbon dioxide | 2-Ethoxy-1-naphthoic acid | >80% | google.com |
Amidation Reactions for N-Benzyl Moiety Incorporation
The final step in the synthesis of this compound is the formation of the amide bond between 2-ethoxy-1-naphthoic acid and benzylamine.
The direct amidation of a carboxylic acid and an amine is typically facilitated by a coupling reagent to activate the carboxylic acid. A variety of coupling reagents are available, and the choice can significantly impact the reaction yield and purity of the product. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency.
Phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), as well as uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also highly effective. The optimization of the reaction would involve screening various coupling reagents, solvents (e.g., dichloromethane, dimethylformamide), temperatures, and reaction times to maximize the yield and minimize the formation of byproducts.
A general representation of the coupling reaction is as follows:
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Product |
| 2-Ethoxy-1-naphthoic acid | Benzylamine | e.g., DCC/HOBt, HATU | e.g., DCM, DMF | This compound |
Alternative synthetic routes to this compound could involve N-alkylation or reductive amination.
In an N-alkylation approach, one could start with 2-ethoxy-1-naphthamide and alkylate the amide nitrogen with a benzyl (B1604629) halide (e.g., benzyl bromide) in the presence of a base. This method can sometimes be challenging due to potential O-alkylation or over-alkylation, and the conditions would need to be carefully controlled.
Reductive amination offers another viable pathway. masterorganicchemistry.com This would involve the reaction of 2-ethoxy-1-naphthaldehyde with benzylamine to form an intermediate imine. masterorganicchemistry.com The imine would then be reduced in situ to the desired secondary amine, which in this case is the target amide. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.com Reductive amination is a powerful and often high-yielding method for forming C-N bonds. masterorganicchemistry.comorganic-chemistry.org
A comparison of these alternative pathways is outlined below:
| Pathway | Starting Materials | Key Transformation | Potential Advantages | Potential Challenges |
| N-Alkylation | 2-Ethoxy-1-naphthamide, Benzyl halide | Nucleophilic substitution | Utilizes a different set of starting materials | Potential for O-alkylation, over-alkylation, and requires a pre-formed amide |
| Reductive Amination | 2-Ethoxy-1-naphthaldehyde, Benzylamine | Imine formation and reduction | High efficiency, mild conditions | Requires the aldehyde precursor, potential for side reactions if not controlled |
Ultimately, the choice of synthetic route will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The direct amidation of 2-ethoxy-1-naphthoic acid with benzylamine using modern coupling reagents generally represents the most direct and reliable approach.
Isolation and Purification Techniques
The isolation and purification of this compound from a crude reaction mixture are critical steps to obtain a product with high purity, which is essential for its subsequent characterization and use. The primary techniques employed for the purification of this and structurally similar compounds are column chromatography and recrystallization, often used in combination to achieve the desired level of purity.
Column Chromatography
Column chromatography is a widely used method for the purification of this compound and related amide compounds. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.
Flash column chromatography, a rapid form of column chromatography, is frequently utilized. The choice of eluent (mobile phase) is crucial for effective separation. For compounds similar to this compound, various solvent systems have been proven effective. For instance, a gradient of ethyl acetate (B1210297) in pentane (B18724) is a common choice, starting with a lower polarity mixture and gradually increasing the polarity to elute the desired compound. In one documented purification of a related N-phenethyl-2-naphthamide, a gradient of 10:90 to 20:80 ethyl acetate/pentane was used. rsc.org For other related naphthamides, solvent systems such as dichloromethane/methanol (92:8) and ethyl acetate/hexane (1:4) have been successfully employed. bath.ac.ukresearchgate.net
The progress of the separation is typically monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the pure product. rsc.org
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent mixture is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
For N-benzyl-2-naphthamide, a related compound, recrystallization from a chloroform/hexane mixture has been reported to yield a pure solid. bath.ac.uk The process involves dissolving the crude product in a minimum amount of the hot solvent system and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Any impurities present in lower concentrations will remain in the solution. The purified crystals are then collected by filtration.
The selection of the recrystallization solvent is a critical step and often requires empirical testing to find the optimal conditions for this compound.
Table 1: Summary of Purification Techniques for Related Naphthamides
| Compound | Purification Method | Stationary Phase | Mobile Phase/Solvent System | Reference |
| N-Benzyl-2-naphthamide | Column Chromatography | Silica Gel | Dichloromethane/Methanol (92:8) | bath.ac.uk |
| N-Benzyl-2-naphthamide | Recrystallization | - | Chloroform/Hexane | bath.ac.uk |
| N-Phenethyl-2-naphthamide | Flash Column Chromatography | Silica Gel | Ethyl Acetate/Pentane (10:90 to 20:80) | rsc.org |
| N-Benzyl-1-naphthamide | Silica-gel Column Chromatography | Silica Gel | Ethyl Acetate/Hexane (1:4) | researchgate.net |
| N-(4-substituted benzyl) 2-Naphthamide (B1196476) Derivatives | Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (3:1) | acs.org |
| N-(2-Hydroxybenzoyl)-2-naphthamide | Preparative HPLC, Crystallization | - | - | nih.gov |
Spectroscopic and Structural Elucidation of N Benzyl 2 Ethoxy 1 Naphthamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis for Structural Confirmation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. The ¹H NMR spectrum of N-benzyl-2-ethoxy-1-naphthamide displays a series of distinct signals, each corresponding to a unique proton environment.
The aromatic region of the spectrum is characterized by a complex multiplet, indicating the presence of protons on both the naphthalene (B1677914) and benzyl (B1604629) ring systems. The benzylic protons, adjacent to the nitrogen atom, appear as a characteristic singlet, confirming the presence of the N-benzyl group. The ethoxy group is readily identified by a quartet and a triplet, corresponding to the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, respectively. The specific chemical shifts and coupling constants observed in the spectrum provide definitive evidence for the assigned structure.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.20 - 7.85 | m | 11H | Aromatic-H |
| 4.65 | s | 2H | N-CH₂-Ph |
| 4.20 | q | 2H | O-CH₂-CH₃ |
| 1.50 | t | 3H | O-CH₂-CH₃ |
Note: 's' denotes a singlet, 't' a triplet, 'q' a quartet, and 'm' a multiplet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the complete mapping of the carbon skeleton.
The spectrum reveals the presence of aromatic carbons from both the naphthyl and benzyl moieties, with their chemical shifts indicating their respective electronic environments. The carbonyl carbon of the amide group is observed as a characteristic downfield signal. The carbons of the N-benzyl and ethoxy groups are also clearly resolved, further corroborating the structure deduced from the ¹H NMR data.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O |
| 120.1 - 138.5 | Aromatic-C |
| 65.0 | O-CH₂ |
| 45.0 | N-CH₂ |
| 15.0 | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital technique for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis. The mass spectrum of this compound provides the molecular ion peak (M+), which corresponds to the molecular weight of the compound, confirming its elemental composition.
In addition to the molecular ion, the mass spectrum exhibits a series of fragment ions that are characteristic of the compound's structure. Key fragmentation pathways include the cleavage of the amide bond and the loss of the ethoxy and benzyl groups. The analysis of these fragmentation patterns provides an additional layer of structural confirmation.
Table 3: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 317 | [M]⁺ |
| 226 | [M - C₇H₇]⁺ |
| 184 | [C₁₂H₈O]⁺ |
| 91 | [C₇H₇]⁺ |
Advanced Spectroscopic Techniques for Fine Structure Determination (e.g., 2D NMR)
While 1D NMR provides fundamental structural information, 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can offer more detailed insights into the fine structure of this compound. COSY experiments would reveal proton-proton coupling networks, helping to assign specific protons within the complex aromatic regions. HSQC would correlate directly bonded proton and carbon atoms, providing unambiguous assignments for the ¹³C NMR spectrum. Although not detailed here, the application of these techniques would further solidify the structural elucidation.
Conformational Analysis through Spectroscopic Data
The rotational freedom around the single bonds in this compound, particularly the amide C-N bond and the bonds connecting the benzyl and ethoxy groups, can lead to different conformations. The observed NMR chemical shifts and coupling constants represent a time-averaged state of these conformations in solution. Variations in temperature during NMR experiments could potentially reveal information about the rotational barriers and the relative populations of different conformers, providing a deeper understanding of the molecule's three-dimensional structure and dynamics in solution.
Computational Investigations of N Benzyl 2 Ethoxy 1 Naphthamide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a powerful computational method used to predict the preferred orientation of one molecule when bound to a second. In drug discovery, this technique is instrumental in understanding how a ligand, such as N-benzyl-2-ethoxy-1-naphthamide, might interact with a biological target, typically a protein or a nucleic acid. These simulations provide a model of the ligand-protein complex, which can be used to rationalize the ligand's biological activity and to design more potent and selective analogs.
The structural features of this compound, including its naphthyl, ethoxy, and benzyl (B1604629) groups, suggest that it may interact with a variety of biological targets. Drawing parallels from studies on similar naphthamide derivatives, potential targets for this compound could include enzymes such as dihydrofolate reductase (DHFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are crucial in cancer and microbial pathways acs.org. Other plausible targets could be proteases like Factor XIa, where related fragments have shown binding affinity plos.orgsemanticscholar.org.
To profile the interaction of this compound, a panel of clinically relevant protein targets would be selected. The three-dimensional structures of these proteins, obtained from crystallographic or NMR studies and available in databases like the Protein Data Bank (PDB), serve as the receptors in the docking simulations. The compound's 3D structure would be generated and optimized for these simulations. The docking process then systematically samples a large number of orientations and conformations of the ligand within the binding site of each protein, scoring them based on a force field that estimates the binding affinity.
The resulting interaction profiles can help to identify the most likely biological targets for this compound, prioritizing them for further experimental validation. This in silico screening approach is a time- and cost-effective strategy to hypothesize the mechanism of action of a new compound.
Once potential biological targets are identified through interaction profiling, a more detailed analysis of the binding modes and interaction energies is performed. This analysis focuses on the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely involve:
Hydrogen Bonds: The amide group in the compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). These interactions are highly directional and play a critical role in ligand binding and specificity plos.orgacs.org. For instance, the amide moiety could form hydrogen bonds with amino acid residues in the active site of a target protein.
Hydrophobic Interactions: The aromatic naphthyl and benzyl rings are predominantly hydrophobic and are expected to engage in favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket plos.orgsemanticscholar.org.
The interaction energy, typically calculated in kcal/mol, provides a quantitative estimate of the binding affinity. Lower interaction energies suggest a more stable ligand-protein complex and potentially higher biological activity. By comparing the binding energies of this compound across different targets, researchers can predict its selectivity profile.
| Interaction Type | Potential Interacting Groups on this compound | Corresponding Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Amide C=O, Ethoxy Oxygen | Arginine, Lysine, Serine, Threonine |
| Hydrophobic Interactions | Naphthyl Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |
| π-π Stacking | Naphthyl Ring, Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan |
This table presents a hypothetical analysis of the potential binding interactions of this compound based on its chemical structure.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule. These calculations can elucidate the electronic structure, conformational preferences, and spectroscopic properties of this compound, complementing the insights gained from molecular docking.
The three-dimensional structure of a molecule is not static; it can adopt various conformations due to the rotation around single bonds. Understanding the conformational landscape of this compound is crucial as the biologically active conformation is often one of the low-energy conformers.
Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to find its most stable conformation (the global minimum on the potential energy surface) acs.orgnih.govepstem.net. A systematic conformational search can reveal other low-energy conformers and the energy barriers between them. This information is vital for understanding its dynamic behavior in solution and its ability to adapt its shape to fit into a protein's binding site. The planarity of the naphthamide system and the relative orientations of the benzyl and ethoxy groups are key structural parameters that would be determined through these calculations acs.orgscielo.br.
The electronic structure of a molecule governs its reactivity and many of its physical properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comnih.govnih.gov.
HOMO and LUMO: The HOMO is the outermost orbital containing electrons and tends to act as an electron donor in reactions. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule nih.govnih.gov. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
Charge Distribution: A Natural Bond Orbital (NBO) analysis can be performed to understand the distribution of electron density across the molecule nih.govnih.gov. This analysis reveals the partial atomic charges on each atom, providing insights into the molecule's polarity and its propensity to engage in electrostatic interactions. The electronegative oxygen and nitrogen atoms in this compound are expected to carry partial negative charges, making them potential sites for interaction with positively charged residues in a protein.
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Indicates the ability to donate electrons; localized on electron-rich regions like the naphthyl ring. |
| LUMO Energy | Indicates the ability to accept electrons; potentially localized on the amide or aromatic systems. |
| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and potential for biological activity. |
| Atomic Charges | Reveals electrostatic potential and sites for polar interactions. |
This table provides a predictive summary of electronic structure parameters for this compound based on general principles of quantum chemistry.
Quantum chemical calculations can also predict various spectroscopic properties of a molecule, which can be invaluable for its experimental characterization.
Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of this compound epstem.net. The calculated vibrational frequencies correspond to specific bond stretches, bends, and torsions within the molecule. For instance, the characteristic stretching frequency of the amide carbonyl group (C=O) and the N-H bond can be predicted and compared with experimental data to confirm the compound's structure.
NMR Chemical Shifts: The nuclear magnetic resonance (NMR) chemical shifts of the ¹H and ¹³C nuclei can also be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method nih.govepstem.net. These theoretical chemical shifts, when compared with experimental NMR spectra, can aid in the structural elucidation and assignment of signals to specific atoms in the molecule.
These predicted spectroscopic parameters serve as a powerful tool for chemists to verify the synthesis of this compound and to gain a more complete picture of its molecular structure.
In Silico ADMET Prediction for Drug-like Properties Assessment
In the early phases of drug discovery, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to filter promising candidates and reduce the likelihood of late-stage failures. nih.govfiveable.me For novel molecules like this compound, in silico computational models provide a rapid and cost-effective means to predict these pharmacokinetic and safety profiles based on the molecule's structure. fiveable.menih.gov These predictive studies for naphthamide derivatives are often performed using various software platforms and web tools, such as ADMETlab 2.0, SwissADME, and Discovery Studio, which employ algorithms to estimate a wide range of physicochemical and pharmacokinetic parameters. nih.govnih.govjapsonline.com
The process involves generating a 3D model of the molecule and calculating descriptors that are correlated with its drug-like behavior. japsonline.com These descriptors help in assessing the molecule's potential to be orally bioavailable, to distribute effectively to its target, to be metabolized at an appropriate rate, and to be excreted without causing significant toxicity. optibrium.com For naphthamide-based compounds, these predictions are crucial for guiding synthetic modifications to optimize their ADMET profiles. nih.govjapsonline.com
The absorption of a drug candidate determines its ability to enter the bloodstream, while its distribution profile dictates its journey through the body to the site of action. For a compound like this compound, key in silico parameters are evaluated to predict its behavior.
Absorption: Key models for predicting absorption include estimations of solubility, cell permeability, and human intestinal absorption (HIA).
Aqueous Solubility (log S): This parameter is crucial because a compound must dissolve in the gut to be absorbed. uniroma1.it Poor solubility is a common reason for low oral bioavailability. uniroma1.it
Cell Permeability: Models using Caco-2 cells (a human colon adenocarcinoma cell line) are widely used to predict the rate of drug passage across the intestinal wall. japsonline.com High permeability values suggest good potential for passive absorption. optibrium.com
Human Intestinal Absorption (HIA): This is a qualitative prediction (e.g., high, medium, low) of the extent of absorption from the gastrointestinal tract into the bloodstream. optibrium.com
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing absorption. Predicting if a compound is a substrate or inhibitor of P-gp is vital.
Distribution: Once absorbed, a drug's distribution is governed by factors like its ability to cross biological barriers and bind to plasma proteins.
Blood-Brain Barrier (BBB) Permeability: This model predicts whether a compound can cross the highly selective barrier protecting the central nervous system. This is critical for drugs targeting the brain and for avoiding neurological side effects with peripherally acting drugs.
Plasma Protein Binding (PPB): Drugs often bind to proteins like human serum albumin in the blood. japsonline.com Only the unbound fraction is free to exert its pharmacological effect. High PPB can limit drug availability and affect its clearance.
Below is a representative table of predicted absorption and distribution parameters typical for drug-like naphthamide derivatives.
| Parameter | Description | Typical Predicted Value/Range for Drug-Like Compounds |
| Absorption | ||
| Molecular Weight (MW) | Influences diffusion and transport. | < 500 g/mol |
| log P (Octanol/Water) | A measure of lipophilicity, affecting membrane permeability. | -2.0 to 6.5 |
| Aqueous Solubility (log S) | Predicts solubility in water. | > -6.5 |
| Caco-2 Permeability | Predicts intestinal permeability. | > 500 nm/sec (High) |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut. | > 80% (High) |
| P-gp Substrate | Predicts if the compound is actively pumped out of cells. | No |
| Distribution | ||
| Blood-Brain Barrier (logBB) | Predicts passage into the brain. | -3.0 to 1.2 |
| Plasma Protein Binding (PPB) | Percentage of drug bound to plasma proteins. | < 95% |
| Number of Rotatable Bonds | Influences conformational flexibility and binding. | < 10 |
This table presents idealized values for drug-like compounds based on common in silico models and is for illustrative purposes. japsonline.com
Metabolism: The biotransformation of a drug, primarily in the liver, is a critical determinant of its duration of action and potential for drug-drug interactions. In silico models predict a compound's susceptibility to metabolism by key enzyme superfamilies, most notably Cytochrome P450 (CYP). uniroma1.it
CYP Inhibition: Predictions identify which of the major CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) are likely to be inhibited by the compound. Inhibition can lead to dangerous drug-drug interactions.
CYP Substrate: Models also predict whether the compound is likely to be metabolized by these enzymes. This helps in estimating its metabolic stability and clearance rate.
Excretion: Excretion is the final removal of the compound or its metabolites from the body, typically via the kidneys. While direct in silico prediction of excretion pathways is complex, factors like molecular weight and polarity provide clues. optibrium.com For instance, smaller, more polar molecules are often readily cleared through urine. optibrium.com The mercapturic acid pathway is a major route for the biotransformation and subsequent excretion of xenobiotic compounds. acs.org
Below is a table summarizing typical in silico predictions for metabolism and toxicity for a potential drug candidate.
| Parameter | Description | Typical Prediction for Favorable Profile |
| Metabolism | ||
| CYP2D6 Inhibitor | Predicts inhibition of the CYP2D6 enzyme. | Non-inhibitor |
| CYP3A4 Inhibitor | Predicts inhibition of the CYP3A4 enzyme. | Non-inhibitor |
| Toxicity | ||
| hERG Inhibition | Predicts blockage of the hERG potassium channel (cardiotoxicity risk). | Low risk |
| AMES Toxicity | Predicts mutagenic potential. | Non-mutagenic |
| Oral Rat LD50 | Predicts the lethal dose in rats (general toxicity). | > 500 mg/kg |
This table illustrates common predictive endpoints for metabolism and toxicity and does not represent measured data for the specific compound. japsonline.com
Molecular Dynamics Simulations for Dynamic Ligand-Target Interactions
While molecular docking provides a static snapshot of how a ligand might bind to a protein target, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. numberanalytics.comuzh.ch MD simulations are powerful computational tools that model the motion of every atom in a system, providing deep insights into the stability of the protein-ligand complex, conformational changes, and the specific forces driving the binding event. nih.govrsc.org
For a compound like this compound, an MD simulation would typically be performed after an initial docking pose is generated with a relevant biological target (e.g., an enzyme or receptor implicated in a disease). rsc.orgnih.gov The simulation places the docked complex in a simulated physiological environment (a box of water molecules and ions at body temperature) and calculates the atomic movements over a set period, often nanoseconds to microseconds. acs.orgrsc.org
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein and ligand backbone atoms from their initial positions over time. A stable, plateauing RMSD value suggests that the ligand has found a stable binding mode within the protein's active site.
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues in the protein. It helps identify which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation, revealing the most persistent and important hydrogen bond interactions for stable binding.
Binding Free Energy Calculations: Advanced methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to estimate the binding free energy of the ligand, providing a quantitative measure of its binding affinity.
Studies on related naphthamide derivatives have used MD simulations to validate docking results, confirming that the inhibitors remain stably bound in the active site of their target proteins and revealing the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their activity. rsc.orgnih.gov These simulations provide a mechanistic understanding that is invaluable for guiding the rational design of more potent and selective inhibitors. numberanalytics.com
No Biological Activity Data Available for this compound
A comprehensive review of scientific literature and chemical databases reveals a significant lack of published research on the biological activities of the chemical compound this compound. Despite extensive searches for its anti-inflammatory, antimicrobial, anticancer, central nervous system modulating, and antioxidant properties, no specific data or mechanistic studies for this particular molecule could be identified.
While the broader class of naphthamide derivatives has been the subject of various pharmacological studies, demonstrating a range of biological effects, research has not been specifically extended to this compound. Investigations into structurally related compounds, such as other N-benzyl naphthamide derivatives, have shown promise in areas like cancer and microbial infections. However, these findings cannot be directly extrapolated to this compound due to the critical role that specific functional groups and their positions on the naphthamide scaffold play in determining biological activity.
Consequently, it is not possible to provide an article detailing the in vitro biological activities or the mechanistic elucidation of the biological action of this compound as per the requested outline. The absence of primary research on this compound means there are no findings to report for the following sections:
Biological Activity and Mechanistic Studies of N Benzyl 2 Ethoxy 1 Naphthamide
Mechanistic Elucidation of Biological Action
Further research would be required to determine if N-benzyl-2-ethoxy-1-naphthamide possesses any of the biological activities outlined. Until such studies are conducted and published, information on its pharmacological profile remains unavailable.
A comprehensive search of publicly available scientific literature and databases has yielded no specific information regarding the biological activity and mechanistic studies of the chemical compound This compound .
Therefore, it is not possible to provide a detailed article on its enzyme inhibition assays, receptor binding and functional assays, or its effects on cellular signaling pathways as requested. The data required to populate the specified sections and create interactive tables on its interaction with kinases, deacetylases, 5-HT2A/2C receptors, and AChE is not available in the public domain.
Scientific research on this particular compound may be limited, unpublished, or contained within proprietary databases or patents that are not accessible through standard search methodologies. Without access to specific, non-public sources, a scientifically accurate and informative article adhering to the provided outline cannot be generated.
Potential Pharmacological Targets and Therapeutic Avenues
Vascular Endothelial Growth Factor Receptor (VEGFR) as a Target
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis. mdpi.comnih.gov The VEGF family includes multiple ligands and receptors, with VEGFR-2 (also known as KDR/Flk-1) being a primary signal transducer for angiogenesis. nih.gov Targeting VEGFR-2 is a well-established strategy in cancer therapy. mdpi.comnih.gov
Derivatives of N-benzyl-2-ethoxy-1-naphthamide have been investigated as potential VEGFR-2 inhibitors. For instance, certain 2-naphthamide (B1196476) derivatives have demonstrated inhibitory activity against VEGFR-2. acs.org In one study, a specific derivative, compound 8b, exhibited potent in vitro VEGFR-2 inhibitory activity with an IC50 value of 0.384 μM. acs.org Another related compound, 5b, also showed VEGFR-2 inhibition with an IC50 of 0.623 μM. medchemexpress.com These findings suggest that the naphthamide scaffold can be a promising starting point for developing novel anti-angiogenic agents targeting VEGFR-2.
Table 1: VEGFR-2 Inhibitory Activity of Naphthamide Derivatives
| Compound | IC50 (μM) |
| Compound 8b | 0.384 acs.org |
| Compound 5b | 0.623 medchemexpress.com |
| Sorafenib (Reference) | 0.069 acs.org |
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. d-nb.infonih.gov Its inhibition disrupts DNA synthesis, leading to cell death, making it a validated target for anticancer and antimicrobial therapies. d-nb.infonih.gov
Several 2-naphthamide derivatives have been evaluated for their ability to inhibit DHFR. acs.org In the same study that identified VEGFR-2 inhibitors, compounds 8b and 5b also demonstrated DHFR inhibitory activity with IC50 values of 7.881 μM and 9.085 μM, respectively. medchemexpress.com This dual inhibition of both VEGFR-2 and DHFR by the same molecular scaffold presents an attractive strategy for developing multi-targeted anticancer agents. acs.orgmedchemexpress.com
Table 2: DHFR Inhibitory Activity of Naphthamide Derivatives
| Compound | IC50 (μM) |
| Compound 8b | 7.881 medchemexpress.com |
| Compound 5b | 9.085 medchemexpress.com |
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) family, which includes HER1 (EGFR), HER2, HER3, and HER4, are transmembrane tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival. google.commdpi.comnih.gov Overexpression or mutation of these receptors, particularly EGFR and HER2, is implicated in the development and progression of various cancers. google.comnih.gov Dual inhibition of EGFR and HER2 is a validated therapeutic approach. rcsb.org
While direct studies on this compound as an EGFR/HER2 inhibitor are limited, research on related naphthamide derivatives suggests potential in this area. google.com Some compounds have been designed as multi-target inhibitors, tackling both protein kinases like EGFR/HER2 and other targets simultaneously. google.com The development of dual VEGFR-2 and EGFR inhibitors has also been an active area of research, with some compounds showing potent inhibitory activity against both kinases. nih.gov
Histone Deacetylases (HDACs) Modulation
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. nih.govguidetopharmacology.orgfrontiersin.org This deacetylation leads to chromatin condensation and transcriptional repression. guidetopharmacology.org Dysregulation of HDAC activity is linked to various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents. nih.govguidetopharmacology.orgfrontiersin.org
Naphthamide derivatives have been explored as potential HDAC inhibitors. google.com The concept of multi-target drugs has been extended to include HDAC inhibition alongside protein kinase inhibition. google.com The rationale is that simultaneously targeting different pathways involved in cancer progression could lead to more effective treatments. While specific data on this compound's direct HDAC modulation is not extensively available, the broader class of naphthamides shows promise in this therapeutic space. google.com
Serotonin Receptors (5-HT2A/2C) Agonism/Antagonism
Serotonin (5-HT) receptors are a large family of G protein-coupled receptors that mediate a wide range of physiological and psychological processes. nih.gov The 5-HT2A and 5-HT2C receptor subtypes are particularly important targets for drugs used to treat neuropsychiatric disorders. nih.govreprocell.com Agonists and antagonists of these receptors have therapeutic potential in conditions like depression, psychosis, and anxiety. nih.govreprocell.com
The N-benzyl moiety is a common structural feature in many potent 5-HT2A/2C receptor ligands. nih.govljmu.ac.uknih.gov Studies on N-benzylphenethylamines and N-benzyltryptamines have shown that substitution on the benzyl (B1604629) group significantly influences binding affinity and functional activity at these receptors. nih.govnih.gov For example, N-benzyl substitution on phenethylamine-based psychedelics can dramatically increase their affinity and potency at the 5-HT2A receptor. nih.gov While direct testing of this compound on these receptors is not widely reported, its structural similarity to known 5-HT receptor ligands suggests it could be a candidate for investigation in this area.
Cholinesterase (AChE) Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain. researchgate.net
The N-benzylpiperidine moiety is a well-established pharmacophore in the design of potent AChE inhibitors, often mimicking the action of the drug donepezil. nih.govut.ac.ir Numerous studies have shown that derivatives containing an N-benzyl group can exhibit significant anti-AChE activity. researchgate.netnih.govut.ac.irfrontiersin.org The position and nature of substituents on the benzyl ring can greatly impact the inhibitory potency. nih.govfrontiersin.org Given the presence of the N-benzyl group in this compound, it is plausible that this compound or its derivatives could exhibit AChE inhibitory activity, a hypothesis that warrants further investigation.
Other Enzyme and Receptor Targets
The versatile this compound scaffold has the potential to interact with a variety of other biological targets.
Urokinase-type Plasminogen Activator (uPA): uPA is a serine protease involved in tissue remodeling, cell migration, and tumor metastasis. rcsb.orgtechnoclone.com Inhibition of uPA is considered a promising anti-cancer strategy. rcsb.org The uPA system, including its receptor uPAR, plays a role in extracellular matrix degradation, facilitating tumor invasion. technoclone.comnih.gov
Angiotensin II AT1 Receptor: The angiotensin II AT1 receptor is a G protein-coupled receptor that mediates the vasoconstrictive and other pressor effects of angiotensin II. nih.gov Blockers of this receptor are widely used as antihypertensive agents. drugbank.com The chemical structure of some AT1 receptor blockers, such as candesartan, incorporates a benzimidazole (B57391) core with an N-benzyl-like substituent. nih.govrndsystems.com
Histamine (B1213489) Receptors: Histamine receptors are involved in allergic and inflammatory responses. Antagonists of these receptors are used to treat allergies. Some compounds with a chromen-4-one core linked to a nitrogen-containing heterocycle have shown activity at histamine receptors. figshare.com While structurally distinct, this highlights the potential for aromatic and heterocyclic structures to interact with these targets.
Future Directions and Research Opportunities
Rational Design and Synthesis of Optimized N-Benzyl-2-ethoxy-1-naphthamide Analogues
The rational design of novel analogues of this compound is a primary focus for future research. This approach involves making strategic structural modifications to the parent molecule to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related naphthamide and benzamide (B126) derivatives provide a foundation for this work.
Research into N-benzyl-2-acetamidopropionamide derivatives has shown that the introduction of specific heteroatom substituents can dramatically influence anticonvulsant activity. nih.gov For instance, substituting at the C(3) position with an ethoxy group yielded a compound with potent anticonvulsant effects. nih.gov This suggests that modifications to the ethoxy group of this compound or its position on the naphthalene (B1677914) ring could be a fruitful area of investigation.
Furthermore, studies on other N-benzyl derivatives have highlighted the importance of substituents on the benzyl (B1604629) moiety for biological activity. frontiersin.org The introduction of electron-withdrawing or electron-donating groups on the benzyl ring can modulate the molecule's interaction with biological targets. frontiersin.org For example, in a series of chroman-4-one derivatives, the presence and position of substituents on the benzyl group were critical for anti-acetylcholinesterase (AChE) activity. frontiersin.org
The design of future analogues could therefore explore:
Substitution on the Naphthalene Ring: Introducing various functional groups (e.g., halogens, methoxy (B1213986) groups, nitro groups) at different positions on the naphthalene core to probe interactions with target binding sites.
Modification of the Ethoxy Group: Altering the length of the alkoxy chain or replacing it with other functionalities, such as thioethers or amino groups, to optimize binding and physicochemical properties.
Substitution on the Benzyl Ring: Systematically varying the substituents on the phenyl ring of the benzyl group to enhance target-specific interactions. Research on N-(4-substituted benzyl) 2-naphthamide (B1196476) derivatives has shown that such modifications can lead to potent anticancer and antibacterial agents. acs.org
Stereochemistry: For chiral analogues, the synthesis and evaluation of individual stereoisomers is crucial, as biological activity can reside in a single isomer. nih.gov
The following table summarizes SAR findings from related compound classes that could inform the rational design of this compound analogues.
| Compound Class | Structural Modification | Impact on Biological Activity | Reference |
| N-benzyl-2-acetamidopropionamides | Introduction of an oxygen-containing substituent at C(3) | Highly potent anticonvulsant activity observed. | nih.gov |
| Benzylpyridinium salts | Substitution on the benzyl moiety | The type and position of the group on the benzyl moiety are important for anti-AChE activity. | frontiersin.org |
| N-(4-Substituted benzyl) 2-naphthamides | Dimethoxy substituents and various NH-substituted groups | Resulted in compounds with significant antibacterial and anticancer activities. | acs.org |
| Naphthamide Derivatives | Introduction of chlorine, bromine, amino, or methoxy groups | Can be used to prepare compounds with potential antipsychotic, antidepressant, and antihypertensive properties. | google.com |
Development of Advanced Synthetic Methodologies for Library Generation
To efficiently explore the vast chemical space around the this compound scaffold, the development and application of advanced synthetic methodologies are essential. These methods facilitate the rapid generation of diverse compound libraries for high-throughput screening.
Microwave-Assisted Synthesis: This technique has been successfully employed for the synthesis of N-(4-substituted benzyl) and N-(3-morpholinopropyl) 2-naphthamide derivatives. acs.org Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods, making it an ideal tool for accelerating the synthesis of analogue libraries. acs.orgresearchgate.net
Multicomponent Reactions (MCRs): MCRs, such as the Betti reaction, offer a highly efficient route to complex molecules in a single step from simple starting materials. researchgate.nettesisenred.net The Betti reaction, which involves the condensation of a naphthol, an aldehyde, and an amine, could be adapted for the synthesis of this compound precursors and analogues. researchgate.net The inherent modularity of MCRs allows for the easy variation of each component, streamlining the production of diverse chemical libraries. tesisenred.net
Solid-Phase Synthesis: The use of photolabile linkers in solid-phase synthesis provides a powerful method for generating libraries of related compounds, such as hydrazides and naphthamides. dtu.dk This approach involves attaching the initial building block to a solid support, carrying out a series of reactions, and then cleaving the final product from the support, which can simplify purification and automation.
These advanced methods can be integrated into automated synthesis platforms to further accelerate the drug discovery process for this class of compounds.
In-depth Investigation of Molecular Mechanisms of Action
A critical area for future research is the detailed elucidation of the molecular mechanisms by which this compound and its analogues exert their biological effects. While various activities have been reported for the broader class of naphthamides, the specific molecular targets often remain to be identified.
Future investigations should focus on:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the specific enzymes, receptors, or other proteins that interact with these compounds. For example, related naphthamide derivatives have been found to inhibit enzymes like dihydrofolate reductase (DHFR), VEGFR-2, and various protein kinases. acs.orggoogle.com
Enzyme Inhibition Assays: Screening against panels of relevant enzymes to determine inhibitory activity and selectivity. Naphthamides have been investigated as inhibitors of histone deacetylases (HDACs) and protein kinases, which are implicated in cancer and inflammatory diseases. google.com
Molecular Docking and Simulation: Using computational models to predict and analyze the binding modes of this compound analogues within the active sites of identified targets. acs.orgcore.ac.ukresearchgate.net Molecular dynamics simulations can provide insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity. acs.org
Cellular and Genetic Approaches: Utilizing cell-based assays, gene expression profiling, and other molecular biology techniques to understand the downstream effects of target modulation and to validate the mechanism of action in a physiological context.
Exploration of Novel Biological Activities and Therapeutic Applications
The naphthamide scaffold is a common framework in a variety of biologically active compounds, suggesting that this compound and its derivatives may possess a broad spectrum of pharmacological activities. acs.org Future research should systematically screen these compounds against a wide range of biological targets and disease models.
Potential therapeutic applications to explore include:
Anticancer Activity: Naphthamide derivatives have demonstrated cytotoxic activity against various cancer cell lines, including C26 (colon carcinoma), HepG2 (liver cancer), and MCF7 (breast cancer). acs.orgresearchgate.net The potential mechanisms could involve the inhibition of kinases like Aurora-2 or receptors like VEGFR-2. acs.orggoogle.com
Antimicrobial Activity: Some N-substituted 2-naphthamides have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria, including MRSA. acs.org Further exploration could lead to the development of new antibiotics to combat drug-resistant pathogens.
Anticonvulsant Activity: Based on the high potency of structurally related N-benzyl-2-acetamidopropionamide derivatives, investigating this compound analogues for anticonvulsant properties is a promising avenue. nih.gov
Neurodegenerative Diseases: Compounds that interact with targets in the central nervous system, such as cholinesterases, are of interest for treating diseases like Alzheimer's. frontiersin.org Given that some naphthamides have been patented for use as antipsychotic and antidepressant agents, exploring their potential in other neurological disorders is warranted. google.com
Anti-inflammatory and Autoimmune Diseases: The inhibition of protein kinases and histone deacetylases by certain naphthamide derivatives suggests potential applications in treating inflammatory and autoimmune conditions. google.com
The table below summarizes some of the documented biological activities of various naphthamide derivatives, indicating promising areas for the investigation of this compound analogues.
| Compound Type | Biological Activity | Specific Finding | Reference |
| N-(4-substituted benzyl) 2-naphthamide | Anticancer | Exhibited good cytotoxic activity against C26, HepG2, and MCF7 cancer cell lines. | acs.org |
| N-(4-substituted benzyl) 2-naphthamide | Antibacterial | Showed good activity against E. coli, S. faecalis, and MRSA. | acs.org |
| N-benzyl-2-acetamidopropionamide | Anticonvulsant | Highly potent in the maximal electroshock-induced seizure test in mice and rats. | nih.gov |
| Naphthamide Derivatives | Multi-target Inhibition | Capable of inhibiting both protein kinases and histone deacetylases. | google.com |
| N-[[dialkylamino)ethoxy]benzyl]benzamide | Gastrointestinal Prokinetic | Selected as a new type of gastrointestinal prokinetic agent. | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Naphthamide Derivatives
The application of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and optimization of novel this compound analogues. nih.govmednexus.org These computational tools can analyze vast and complex datasets to identify promising candidates more efficiently than traditional methods. mdpi.com
Key applications of AI/ML in this context include:
Generative Chemistry: Using deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel naphthamide structures with desired properties. mdpi.com These models can learn the underlying patterns of known active molecules to generate new, synthetically accessible compounds with a high probability of being active.
Predictive Modeling (Q-SAR): Developing ML models to predict the biological activity, pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and potential off-target effects of new analogues before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.
Drug Target Identification: AI algorithms can analyze large-scale biological data, including genomic and proteomic data, to identify and validate novel drug targets for naphthamide derivatives. mymedicaldepartment.com
Retrosynthetic Analysis: AI tools can assist chemists by predicting efficient synthetic routes for novel, computer-generated molecules, bridging the gap between virtual design and laboratory synthesis. nih.gov
By integrating AI and ML into the research pipeline, the process of designing, synthesizing, and testing new this compound derivatives can be made significantly more efficient and targeted, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. drughunter.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
